1-乙氧基环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

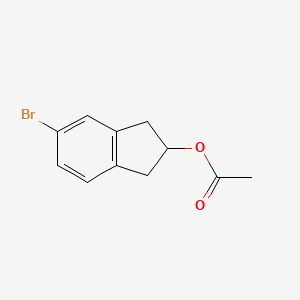

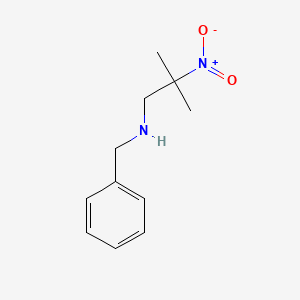

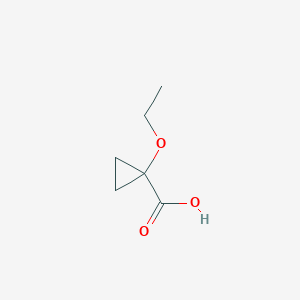

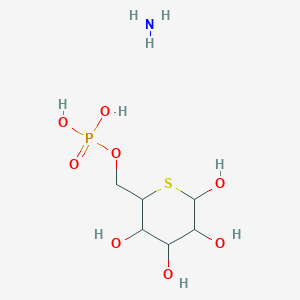

1-Ethoxycyclopropane-1-carboxylic acid is a derivative of cyclopropane carboxylic acid where an ethoxy group is attached to the cyclopropane ring. While the provided papers do not directly discuss 1-ethoxycyclopropane-1-carboxylic acid, they do provide insights into related compounds that can help infer some of its properties and reactivity. For instance, the study of 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives in the context of plant biochemistry offers a glimpse into the reactivity of cyclopropane-containing compounds .

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, involves multiple steps including cyclopropanation, Curtius rearrangement, and oxidative cleavage . These methods could potentially be adapted for the synthesis of 1-ethoxycyclopropane-1-carboxylic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant ring strain and influences the chemical reactivity of the compound. The presence of substituents, such as an ethoxy group, would affect the electron distribution and potentially the stereochemistry of the molecule.

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives like ACC is influenced by the ring strain and the nature of the substituents. For example, ACC is stereospecifically converted to ethylene in plant tissues, and this reaction is sensitive to the stereochemistry of the substituents on the cyclopropane ring . This suggests that 1-ethoxycyclopropane-1-carboxylic acid could also exhibit specific reactivity patterns based on its stereochemistry.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 1-ethoxycyclopropane-1-carboxylic acid, we can infer that the compound would likely be a liquid at room temperature and exhibit properties typical of both ethers and carboxylic acids. The ethoxy group would contribute to the compound's solubility in organic solvents, while the carboxylic acid group would enable it to participate in hydrogen bonding and potentially increase its water solubility.

科学研究应用

植物生长和发育中的作用

1-乙氧基环丙烷-1-羧酸(ECA)与1-氨基环丙烷-1-羧酸(ACC)密切相关,ACC是植物中乙烯的直接前体,乙烯是一种调节植物各种营养和发育过程的植物激素。研究表明,ACC在植物发育中发挥着重要作用,独立于其在乙烯生物合成中的功能。这包括参与细胞壁信号传导、保卫母细胞分裂和病原体毒力(Polko & Kieber, 2019)。已确定ACC的合成、结合和脱氨化,以及其在整个植物中的运输,是影响植物对环境刺激反应的关键因素(Vanderstraeten & Van Der Straeten, 2017)。

植物中的应激缓解

产生ACC脱氨酶的有益根际细菌可以通过降解ACC来减轻植物受干旱和盐胁迫的影响,从而降低应激诱导的乙烯水平。已经证明这种应用可以改善受胁迫条件下植物的生长和生物量特征,突显了与ECA相关研究对提高农业生产力和可持续性的潜力(Tiwari et al., 2018)。

乙烯生物合成和调节

关于ACC的摄取和运输的研究,例如使用拟南芥,进一步阐明了植物调节乙烯生物合成的机制。例如,特定转运蛋白赖氨酸组氨酸转运蛋白1(LHT1)的鉴定提供了ACC如何跨越细胞膜运输的见解,影响植物中乙烯反应(Song et al., 2017)。另一项研究确定了LHT1在ACC摄取中的参与,进一步强调了乙烯合成和信号通路的复杂调节(Shin et al., 2015)。

农艺应用潜力

对ACC在植物生理学中的作用的详细理解,超越其转化为乙烯,为农业创新开辟了新途径。通过操纵植物中的ACC水平和运输,可能开发出更能抵御环境压力或具有改善生长和产量特性的作物。对ACC合成及其在植物内部的运输调节的研究提出了增强作物抗逆性和生产力的潜在策略(Vanderstraeten & Van Der Straeten, 2017),(Tiwari et al., 2018)。

未来方向

While specific future directions for 1-Ethoxycyclopropane-1-carboxylic acid are not mentioned in the searched resources, research into similar compounds like 1-Aminocyclopropane-1-carboxylic acid (ACC) suggests a growing body of evidence that ACC plays a signaling role independent of biosynthesis . This could open up new avenues for research and potential applications in agronomy .

作用机制

Target of Action

The primary target of 1-Ethoxycyclopropane-1-carboxylic acid is the enzyme 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO) . This enzyme plays a crucial role in the biosynthesis of the plant hormone ethylene .

Mode of Action

1-Ethoxycyclopropane-1-carboxylic acid interacts with its target, ACO, by serving as a substrate for the enzyme . The compound is converted into ethylene, a plant hormone, through a reaction catalyzed by ACO .

Biochemical Pathways

The compound is involved in the ethylene biosynthesis pathway . This pathway consists of two dedicated steps. In the first step, S-adenosyl-L-methionine (SAM) is converted into 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC-synthase (ACS). In the second step, ACC is converted into ethylene by ACC-oxidase (ACO) .

Pharmacokinetics

It is known that the compound can be readily converted into ethylene by nearly all plant tissues .

Result of Action

The conversion of 1-Ethoxycyclopropane-1-carboxylic acid into ethylene results in the regulation of a wide range of developmental processes and responses to biotic and abiotic stresses in plants . These include seed dormancy, germination, vegetative growth, flowering, climacteric fruit ripening, and senescence .

Action Environment

The action of 1-Ethoxyclopropane-1-carboxylic acid is influenced by various environmental factors. For instance, the rate of ACC formation, a precursor to ethylene, differs in response to developmental, hormonal, and environmental cues .

属性

IUPAC Name |

1-ethoxycyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKRPAVLUNGZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

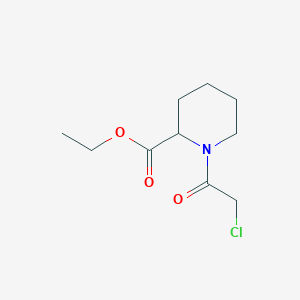

CCOC1(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563431 |

Source

|

| Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128732-53-6 |

Source

|

| Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)